N-Acetoacetylmorpholine

Aqueous zinc-ion battery Electrolyte additive Electrical double layer

Researchers often face inconsistent purity and limited availability of N-acetoacetylmorpholine. This β-keto amide derivative eliminates those bottlenecks: • ≥98% purity (GC/N), white crystalline solid, meeting pharma intermediate specifications. • Scalable synthesis per CN103819425A (≥93% isolated yield), ensuring reliable multi-kg supply. • Demonstrated Zn-ion battery electrolyte additive: >3800 h anode cycling stability (You et al., 2025). • Reduces cobalt accelerator loading in unsaturated polyester curing while preventing yellowing.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 16695-54-8
Cat. No. B101864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoacetylmorpholine
CAS16695-54-8
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)N1CCOCC1
InChIInChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3
InChIKeyRKPILPRSNWEZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

N-Acetoacetylmorpholine: Compound Identity & Sourcing


N-Acetoacetylmorpholine (CAS 16695-54-8), also designated as 4-(1,3-dioxobutyl)morpholine or 1-morpholin-4-ylbutane-1,3-dione, is a β-keto amide derivative of morpholine bearing an acetoacetyl group on the ring nitrogen [1]. It has the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol [1]. At ambient temperature it is a white to almost white crystalline solid with a melting point of 67–72 °C and a boiling point of 140 °C at 2 mmHg . The compound is commercially available at ≥98% purity (GC and total nitrogen basis) from multiple global suppliers and is routinely employed as a synthetic intermediate in pharmaceutical development, a curing agent for unsaturated polyester and acrylic resins, and, more recently, as a functional electrolyte additive in aqueous zinc-ion batteries [2].

N-Acetoacetylmorpholine: Why Substitutes Fall Short


Although the acetoacetyl functional group (β-keto ester/amide) is a common reactive moiety shared across a broad family of compounds—including ethyl acetoacetate, N,N-dimethylacetoacetamide, acetoacetanilide, and N-acetoacetylpiperidine (CAS 1128-87-6)—the combination of the morpholine ring with the N-acetoacetyl linkage in N-acetoacetylmorpholine confers a distinct set of physicochemical and reactivity attributes that preclude generic substitution [1][2]. The morpholine oxygen contributes both polarity (enhancing aqueous solubility relative to piperidine analogs) and hydrogen-bond-accepting capacity, while its cyclic tertiary amide structure restricts conformational freedom compared to open-chain acetoacetamides, affecting both crystallization behavior and chelation geometry [1][3]. In the specific context of aqueous zinc-ion battery electrolytes, the morpholine ring's oxygen atom participates directly in the reconfiguration of the electrical double layer at the zinc anode interface—a mechanism that is structurally inaccessible to piperidine- or pyrrolidine-based acetoacetyl analogs [1][4]. In resin curing applications, N-acetoacetylmorpholine enables a reduction in cobalt accelerator loading while preserving cure kinetics and yields a near-colorless finished product, a performance envelope that simple acetoacetyl donors such as ethyl acetoacetate cannot replicate because they lack the tertiary amine functionality that moderates peroxide decomposition [2].

N-Acetoacetylmorpholine: Comparative Evidence


Zinc Anode Cycling Durability: NHM Additive vs. Baseline

In a 2025 study by You et al., N-Acetoacetylmorpholine (NHM) was evaluated as an electrolyte additive for aqueous zinc-ion batteries (AZIBs). With NHM present, the Zn||Zn symmetric cell achieved cycling durability exceeding 3800 hours in the plating/stripping process, compared to the baseline electrolyte without additive (which exhibited substantially shorter cycle life, typically <500 h in comparable literature reports) [1]. At a high depth of discharge (DOD) of 60%, NHM-containing cells sustained 400 hours of steady cycling, whereas baseline AZIB electrolytes at comparable DOD commonly fail within 100 hours due to dendrite growth and parasitic reactions [1]. The Zn/NH₄V₄O₁₀ full cell with NHM achieved 80% capacity retention after 1500 cycles; a pouch cell with high-loading cathodes (13.5 mg cm⁻²) maintained 70% capacity retention after 300 cycles at 0.5 A g⁻¹ [1].

Aqueous zinc-ion battery Electrolyte additive Electrical double layer

Cobalt Reduction in Polyester Resin Curing

According to patent CN103819425A, when N-acetoacetylmorpholine is employed as a curing agent for unsaturated polyester resins, the required amount of cobalt accelerator is 'greatly reduced' compared to the conventional methyl ethyl ketone peroxide (MEKP)/cobalt system, while the cured resin remains 'close to colorless and transparent' without yellowing during use or boiling tests [1]. The conventional MEKP/cobalt system is known to cause yellowing at elevated cobalt loadings [1]. Although the patent does not specify exact weight percentages, the qualitative differentiation—simultaneous reduction in cobalt usage and elimination of discoloration—is a documented performance attribute not shared by simpler acetoacetyl compounds such as ethyl acetoacetate, which lack the tertiary amine functionality needed to moderate the peroxide decomposition pathway [1][2].

Resin curing agent Unsaturated polyester Cobalt reduction

Diketene-Morpholine Route Synthesis Yield

Patent CN103819425A discloses a preparation method for N-acetoacetylmorpholine using diketene and morpholine in the presence of a polymerization inhibitor and solvent. In three exemplified embodiments, the product yield reached 93.51%, 93.92%, and 93.12% respectively, with product purity described as 'high' after fractional distillation at 114–116 °C / 1.65 kPa [1]. For reference, a laboratory-scale synthesis using morpholine and diketene in THF at −5 to 0 °C (reported on benchchem.com from a synthesis route aggregation) achieved a yield of approximately 78% . The patented method's ~93% yield represents a ~15 percentage-point improvement over the lower-temperature THF-based route [1]. Comparable yield data for N-acetoacetylpiperidine (CAS 1128-87-6) synthesized via analogous diketene routes are not publicly available, precluding a direct quantifiable comparison.

Synthesis yield Process chemistry Diketene route

Thermodynamic Ketoamide Selectivity

In the reaction of morpholine with t-butyl acetoacetate, two products are possible: the enaminoester (butyl 3-morpholinobut-2-enoate) under kinetic control and the ketoamide (N-acetoacetylmorpholine) under thermodynamic control [1][2]. Under thermodynamic conditions (prolonged heating at 170 °C), N-acetoacetylmorpholine is the exclusive or dominant product, whereas at low temperature (20 °C) the enaminoester predominates [1][2]. This well-characterized thermodynamic preference for the N-acetoacetylmorpholine ketoamide over the corresponding enaminoester is a distinguishing feature of the morpholine-acetoacetate system, with the morpholine ring's conformational properties influencing the equilibrium position to a degree that differs from piperidine- or pyrrolidine-based acetoacetyl systems [1][3]. While direct quantitative equilibrium constant comparisons across different cyclic amine-acetoacetate pairs are unavailable in the open literature, the pedagogical study of this system (published in the Journal of Chemical Education) confirms the robust thermodynamic preference for the ketoamide product when morpholine is the amine partner [1].

Reaction selectivity Ketoamide vs. enaminoester Thermodynamic control

Michael Addition Reactivity

N-Acetoacetylmorpholine has been documented to serve as a precursor in the synthesis of heterocyclic compounds through Michael addition reactions . The acetoacetyl group provides a nucleophilic methylene carbon (pKa of the α-proton predicted at ~13.7) that can undergo base-catalyzed Michael addition to α,β-unsaturated carbonyl compounds, enabling the construction of pyridine, cyclohexanone, and other heterocyclic frameworks [1]. Morpholine-catalyzed cascade reactions of ethyl acetoacetate derivatives with aromatic aldehydes have been reported to yield highly substituted cyclohexanones in up to 90% yield, demonstrating the broader synthetic utility of the acetoacetyl-morpholine system [1]. Direct quantitative comparison of Michael addition rates between N-acetoacetylmorpholine and N-acetoacetylpiperidine or N,N-dimethylacetoacetamide is not available in the current literature.

Michael addition Heterocycle synthesis Organic intermediate

N-Acetoacetylmorpholine: Top Applications


Long-Cycle Zinc-Ion Battery Electrolyte Additive

Based on the >3800 h Zn anode cycling durability demonstrated with NHM additive in the 2025 You et al. study published in Advanced Functional Materials, N-acetoacetylmorpholine is a prime candidate for electrolyte formulation research in aqueous zinc-ion battery programs targeting practical pouch-cell deployment [1]. Procurement should be prioritized by battery R&D groups seeking interface-targeted additives that simultaneously suppress parasitic reactions, accelerate interfacial kinetics, and promote uniform zinc deposition—a multifunctional profile documented specifically for this compound [1].

Cobalt-Reduced Polyester Resin Curing

Per the teachings of CN103819425A, N-acetoacetylmorpholine enables substantial reduction in cobalt accelerator loading while preventing the yellowing that plagues conventional MEKP/cobalt curing systems [2]. Industrial formulators of unsaturated polyester resins for artificial marble, bathtub, and coating applications where color stability is critical should evaluate this compound as a cobalt-reducing co-curing agent [2].

Thermodynamic β-Keto Amide Synthesis

The well-characterized thermodynamic preference for the ketoamide product (N-acetoacetylmorpholine) over the enaminoester in the morpholine–acetoacetate reaction system, as established by Kreeger et al. (2000) in the Journal of Chemical Education, makes this compound a reliable building block for medicinal chemistry programs requiring β-keto amide intermediates with predictable chemo-selectivity [3]. Researchers designing synthetic routes to heterocyclic pharmaceutical candidates via Michael addition or cyclocondensation should consider N-acetoacetylmorpholine as a pre-formed, isolable acetoacetyl donor [3].

Scalable Diketene-Based Synthesis

The patented process (CN103819425A) achieving ≥93% isolated yield of N-acetoacetylmorpholine via the diketene–morpholine route in the presence of a polymerization inhibitor provides a scalable synthetic framework [2]. Contract manufacturing organizations (CMOs) and kilo-lab procurement teams requiring multi-kilogram quantities of the compound at high purity should reference this patent when establishing supply chain specifications and cost models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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